Isoserine

Description

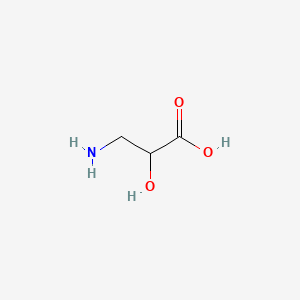

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYNFMYTOJXKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870737 | |

| Record name | (+/-)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-71-9, 632-12-2 | |

| Record name | Isoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-amino-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoserine, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7LTG62FEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isoserine

For Researchers, Scientists, and Drug Development Professionals

Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins through the standard genetic code but has garnered significant interest in pharmaceutical and biotechnological fields.[1][2] It serves as a versatile chiral building block for the synthesis of various pharmaceutical compounds, including aminopeptidase (B13392206) N inhibitors and other complex molecules.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visual representations of relevant chemical processes.

Core Physicochemical Properties

This compound exists as two stereoisomers, L-isoserine and D-isoserine, and as a racemic mixture, DL-isoserine. Its properties can vary slightly depending on the isomeric form. The quantitative data for these properties are summarized below.

General and Computational Properties

This table summarizes the fundamental chemical identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₃ | [6][7][8] |

| Molecular Weight | 105.09 g/mol | [6][7][8][9] |

| IUPAC Name | 3-amino-2-hydroxypropanoic acid | [8] |

| Synonyms | 2-Hydroxy-β-alanine, 3-Aminolactic acid | [3][7] |

| CAS Number | 632-12-2 (this compound), 565-71-9 (DL-Isoserine), 632-13-3 (L-Isoserine) | [3][7][8] |

| Appearance | White to off-white crystalline powder/solid | [3][6][10] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 83.6 Ų | [3] |

Experimental Physicochemical Data

The following table presents experimentally determined physicochemical properties for different forms of this compound. These values are critical for applications in drug formulation and biochemical assays.

| Property | DL-Isoserine | L-Isoserine | Source |

| Melting Point | 235 °C (decomposes) | 199-201 °C / 207-210 °C | [9][11][12][13][14][15][2] |

| Boiling Point (Predicted) | 386.6 ± 27.0 °C | 386.6 ± 27.0 °C | [12][13] |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | 1.415 ± 0.06 g/cm³ | [12][13] |

| pKa₁ (Carboxyl Group) | 2.71 ± 0.16 (Predicted) | 2.72 | [3][13][16] |

| pKa₂ (Amino Group) | 9.14 (at 25°C) | 9.25 | [13][16] |

| Specific Optical Rotation | Not Applicable | -14.8° (c=1, H₂O) | [2] |

| Water Solubility | Soluble (15.3 g/L at 20°C) | Slightly soluble | [2][11][13][17] |

| Other Solubilities | Soluble in HCl, soluble in alcohol | Slightly soluble in ethanol | [2][3][11] |

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties relies on robust experimental design. Below are detailed methodologies relevant to the synthesis and characterization of this compound.

Protocol 1: Synthesis and Purification of DL-Isoserine

This protocol describes a common method for synthesizing DL-isoserine via a nitro-aldol reaction followed by hydrogenolysis.[18]

Objective: To synthesize DL-isoserine from glyoxylic acid and nitromethane (B149229).

Materials:

-

Glyoxylic acid

-

Nitromethane

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source

-

Solvents (e.g., water, ethanol)

-

Standard glassware for reaction, filtration, and crystallization

Procedure:

-

Nitro-aldol Reaction: Glyoxylic acid is reacted with nitromethane to produce 2-hydroxy-3-nitropropanoic acid.[18] This reaction is typically carried out in an aqueous solution.

-

Hydrogenolysis: The resulting 2-hydroxy-3-nitropropanoic acid is dissolved in a suitable solvent (e.g., water or ethanol).

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation (using H₂ gas) to reduce the nitro group to an amino group, yielding DL-isoserine.[18]

-

Purification: The catalyst is removed by filtration. The resulting solution is concentrated under reduced pressure to yield the crude product.

-

DL-isoserine is then purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a white crystalline solid.

Protocol 2: Determination of Acid Dissociation Constants (pKa)

The pKa values of this compound's carboxylic acid and amino functional groups are determined by potentiometric titration.

Objective: To determine the pKa values of this compound in an aqueous solution.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

An accurately weighed sample of this compound is dissolved in a known volume of deionized water.

-

The solution is first acidified with a known excess of standardized HCl to ensure all functional groups are protonated.

-

The solution is then titrated with the standardized NaOH solution, adding small, precise increments.

-

The pH of the solution is recorded after each addition of NaOH.

-

A titration curve (pH vs. volume of NaOH added) is plotted.

-

The two equivalence points, corresponding to the neutralization of the excess HCl and the carboxyl group, and the neutralization of the amino group, are identified.

-

The pKa values are determined from the half-equivalence points on the curve. pKa₁ is the pH at which half of the carboxyl groups are deprotonated, and pKa₂ is the pH at which half of the amino groups are deprotonated.

Protocol 3: Measurement of Specific Optical Rotation

The chirality of L-isoserine is confirmed by measuring its specific optical rotation using a polarimeter.[19]

Objective: To measure the specific rotation of L-isoserine.

Materials:

-

L-isoserine sample

-

High-purity solvent (e.g., water)

-

Polarimeter with a sodium D-line light source (589 nm)

-

Volumetric flask and analytical balance

-

Sample cell (cuvette) of a known path length

Procedure:

-

A solution of L-isoserine is prepared by accurately weighing the sample and dissolving it in a precise volume of the solvent to achieve a known concentration (c), typically expressed in g/mL.[2]

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample cell is filled with the L-isoserine solution, ensuring no air bubbles are present in the light path.

-

The observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL. The temperature and wavelength are also recorded. For L-isoserine, the rotation is expected to be levorotatory (a negative value).[2][19]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual summaries of complex processes.

Caption: Workflow for this compound Synthesis and Analysis.

While specific metabolic pathways for this compound are not well-documented due to its non-proteinogenic nature, potential degradation pathways under thermal stress can be proposed based on the chemistry of similar amino acids like serine.[20][21]

Caption: Potential Thermal Degradation Routes for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DL -Isoserine 98 565-71-9 [sigmaaldrich.com]

- 10. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]

- 11. chembk.com [chembk.com]

- 12. DL-Isoserine | 565-71-9 [m.chemicalbook.com]

- 13. L-Isoserine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. This compound | CAS#:565-71-9 | Chemsrc [chemsrc.com]

- 15. 3-amino-2-hydroxypropanoic acid [stenutz.eu]

- 16. This compound CAS#: [m.chemicalbook.com]

- 17. L-Isoserine | 632-13-3 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Optical rotation - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Isoserine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids encoded by the standard genetic code. It is a structural isomer of the common amino acid serine, with the chemical name 3-amino-2-hydroxypropanoic acid. Unlike serine, which has the amino group on the alpha-carbon (C2), this compound's amino group is located on the beta-carbon (C3). This structural difference imparts unique chemical and biological properties to this compound, making it a molecule of significant interest in pharmaceutical and biotechnological research. It serves as a valuable chiral building block for the synthesis of various bioactive molecules, including peptidomimetics and novel drug candidates.[1] This guide provides an in-depth overview of this compound's chemical structure, properties, synthesis, and biological significance, complete with experimental protocols and data presented for the scientific community.

Chemical Structure and Formula

This compound is a simple amino acid with a central carbon backbone. Its structure consists of a carboxylic acid group (-COOH), a hydroxyl group (-OH) on the alpha-carbon, and an amino group (-NH2) on the beta-carbon.

The fundamental chemical identifiers for this compound are as follows:

-

Chemical Formula : C₃H₇NO₃[2]

-

IUPAC Name : 3-amino-2-hydroxypropanoic acid[2]

-

SMILES : C(C(C(=O)O)O)N[2]

-

InChI : InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)[2]

-

InChIKey : BMYNFMYTOJXKLE-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. It is soluble in water and slightly soluble in ethanol (B145695).[3] Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₃ | [2] |

| Molecular Weight | 105.09 g/mol | [2][4] |

| Melting Point | 197-201 °C | [4] |

| Appearance | White to off-white powder | |

| Water Solubility | Slightly soluble | [3][5] |

| pKa₁ (Carboxylic Acid) | 2.72 | [4] |

| pKa₂ (Ammonium) | 9.25 | [4] |

| Specific Optical Rotation ([α]D) | -32.5° (c=1, H₂O) for L-Isoserine |

Synthesis of this compound

This compound can be synthesized through various chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry (L- or D-enantiomer) and the scale of production.

Chemical Synthesis: (S)-Isoserine from L-Asparagine

A common and effective method for synthesizing (S)-isoserine is from the readily available amino acid L-asparagine. This two-step process involves the selective conversion of the alpha-amino group to a hydroxyl group, followed by a Hofmann rearrangement of the amide.[6]

-

Reaction Setup : Dissolve 1 mole of L-asparagine in aqueous acetic acid in a reaction vessel suitable for cooling.

-

Reagent Addition : While maintaining the temperature of the solution with an ice bath, slowly add 1 to 2 moles of sodium nitrite (B80452). The primary amino group is more reactive to sodium nitrite than the primary amide under these conditions.[6]

-

Reaction Monitoring : Stir the reaction mixture under cooling and monitor the progress of the reaction by a suitable method (e.g., thin-layer chromatography) until the L-asparagine is consumed.

-

Purification : Purify the reaction mixture using resin column chromatography.

-

Recrystallization : Recrystallize the product from aqueous ethanol to obtain pure (S)-3-carbamoyl-2-hydroxypropionic acid. An approximate yield of 83% can be expected.[6]

-

Reaction Setup : Prepare an alkaline solution of sodium hypochlorite (B82951).

-

Hofmann Rearrangement : Treat the (S)-3-carbamoyl-2-hydroxypropionic acid obtained from the previous step with the sodium hypochlorite solution.[6]

-

Purification : Purify the resulting (S)-isoserine using resin column chromatography.

-

Recrystallization : Recrystallize the final product from aqueous ethanol.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and mild route to produce this compound. L-threonine deaminase is an enzyme that can be used for this purpose, catalyzing the conversion of L-threonine.[7][8]

Note: This is a generalized protocol. Optimal conditions such as pH, temperature, and enzyme/substrate concentrations should be determined empirically.

-

Enzyme Preparation : Obtain or prepare a crude or purified L-threonine deaminase enzyme solution. The enzyme can be sourced from engineered E. coli.[7]

-

Reaction Buffer : Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer) at the optimal pH for the enzyme's activity.

-

Reaction Mixture : In the reaction buffer, dissolve the substrate, L-threonine.

-

Enzymatic Reaction : Add the L-threonine deaminase solution to the substrate mixture. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor.[8]

-

Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle agitation.

-

Reaction Monitoring : Monitor the formation of the product, 2-oxobutanoate, which is an intermediate in the conversion to this compound, and the depletion of L-threonine using an appropriate analytical technique (e.g., HPLC).[9][10]

-

Termination and Purification : Once the reaction has reached completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Purify the L-isoserine from the reaction mixture using chromatographic techniques.

Biological Significance and Applications

This compound and its derivatives have garnered attention for their potential therapeutic applications, primarily due to their ability to act as enzyme inhibitors and modulate cellular transport systems.

Aminopeptidase (B13392206) N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and is implicated in tumor invasion, angiogenesis, and metastasis. Inhibition of APN is a promising strategy for cancer therapy. L-isoserine has been identified as an inhibitor of APN.[4] While L-isoserine itself shows inhibitory activity, it has also served as a lead compound for the development of more potent dipeptide and tripeptide derivatives that exhibit significant APN inhibition.[1]

-

Materials :

-

L-isoserine or its derivatives (inhibitors).

-

Aminopeptidase N from porcine kidney microsomes.

-

L-Leu-p-nitroanilide (substrate).

-

50 mM Phosphate Buffered Saline (PBS), pH 7.2.

-

UV-Vis spectrophotometer.

-

-

Preparation of Solutions :

-

Prepare stock solutions of the inhibitors in the assay buffer. Adjust the pH to 7.5 with 0.1 M HCl or 0.1 M NaOH if necessary.

-

-

Assay Procedure :

-

In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the APN enzyme solution and the inhibitor solution at various concentrations.

-

Pre-incubate the enzyme and inhibitor at 37°C.

-

Initiate the reaction by adding the substrate, L-Leu-p-nitroanilide.

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 405 nm at 37°C.

-

-

Data Analysis :

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Modulation of Glial GABA Transporter 3 (GAT3)

Ischemic stroke can lead to an increase in tonic GABAergic inhibition in the brain, which can impair functional recovery. This is partly due to the decreased function of the glial GABA transporter GAT3. L-isoserine has been shown to be a selective substrate for GAT3 and can upregulate its expression in the peri-infarct regions of the brain following a stroke. This enhancement of GAT3-mediated GABA uptake is proposed to dampen tonic inhibition and promote functional recovery.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of DL-isoserine in D₂O typically shows characteristic peaks corresponding to the protons on the carbon backbone. The chemical shifts (δ) are approximately:

-

4.22 ppm (dd) : Proton on the α-carbon (CH-OH).

-

3.33 ppm (dd) : One of the protons on the β-carbon (CH₂-NH₂).

-

3.15 ppm (dd) : The other proton on the β-carbon (CH₂-NH₂).[11]

Infrared (IR) Spectroscopy

The IR spectrum of L-isoserine shows characteristic absorption bands for its functional groups. Key bands observed in low-temperature matrix IR spectra include:

-

~1790 cm⁻¹ : C=O stretching vibration.

-

~1380 and 1350 cm⁻¹ : Associated with the presence of specific conformers.

Conclusion

This compound, a structural isomer of serine, represents a versatile and valuable molecule for chemical and pharmaceutical research. Its unique structure provides a scaffold for the synthesis of novel compounds with significant biological activities, such as the inhibition of aminopeptidase N. Furthermore, its role in modulating neurotransmitter transporters like GAT3 opens up new avenues for therapeutic intervention in neurological disorders such as stroke. The synthetic routes and experimental protocols detailed in this guide provide a foundation for researchers to explore the full potential of this intriguing non-proteinogenic amino acid.

References

- 1. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Isoserine CAS#: 632-13-3 [chemicalbook.com]

- 4. L-Isoserine | 632-13-3 [chemicalbook.com]

- 5. L-Isoserine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 8. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 9. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]

- 10. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 11. DL-ISOSERINE(632-12-2) 1H NMR spectrum [chemicalbook.com]

- 12. IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enigmatic Isoserine: A Deep Dive into its Natural Occurrence and Biosynthesis

For Immediate Release

[City, State] – [Date] – Isoserine, a non-proteinogenic β-amino acid, has long intrigued the scientific community due to its rare natural occurrence and potential applications in drug development. A comprehensive technical guide released today sheds light on the limited natural sources of this compound and explores its putative biosynthetic origins, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

This compound, an isomer of the common amino acid serine, is not incorporated into proteins through the standard ribosomal machinery. Its known natural presence is confined to a select few microbial secondary metabolites, making it a molecule of significant interest for the discovery of novel bioactive compounds.

Natural Occurrence: A Rare Microbial Metabolite

The primary documented natural source of this compound is the peptide antibiotic tatumine . This compound is produced by a mutant strain of the bacterium Bacillus brevis Vm4[1][2]. Tatumine's composition has been identified to include spermidine, glycine, this compound, and another unidentified ninhydrin-positive component[1][2]. The production of tatumine appears to be a unique characteristic of this particular mutant, which also produces the antibiotic edeine (B1172465) B[1].

Beyond this specific case, the natural occurrence of this compound is not well-documented, suggesting it is a rare building block in the vast chemical diversity of natural products. There is no evidence to date of its presence in plants, fungi, or marine organisms in its free form or as a common constituent of other natural products.

Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of peptides containing non-proteinogenic amino acids like this compound is typically carried out by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs)[3][4]. These enzymatic assembly lines are independent of messenger RNA and the ribosome, allowing for the incorporation of a wide variety of unusual monomers[4].

While the specific biosynthetic gene cluster for tatumine has not been fully elucidated, a hypothetical pathway can be proposed based on the known principles of NRPS-mediated synthesis. The biosynthesis of the closely related edeine peptides in Brevibacillus brevis is known to be mediated by a hybrid NRPS-Polyketide Synthase (PKS) system[5]. It is plausible that a dedicated NRPS is responsible for the assembly of tatumine, incorporating this compound through a specific module.

A typical NRPS module consists of several domains, each with a specific function:

-

Adenylation (A) domain: Responsible for recognizing and activating a specific amino acid (in this case, this compound) as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the current module's T domain and the growing peptide chain tethered to the T domain of the previous module.

The biosynthesis of this compound itself, prior to its incorporation into tatumine, is not definitively established in microorganisms. One possibility is the enzymatic conversion of L-threonine to L-isoserine via an L-threonine deaminase, a reaction that has been demonstrated in vitro[6].

Below is a conceptual diagram illustrating the hypothetical modular organization of an NRPS for the synthesis of the peptide backbone of tatumine.

Quantitative Data

Currently, there is a lack of quantitative data in the scientific literature regarding the natural abundance of this compound in any organism or biological sample. Its identification has been qualitative, primarily as a constituent of tatumine.

| Compound | Producing Organism | Known Components | Quantitative Data | Reference |

| Tatumine | Bacillus brevis Vm4 (mutant) | Spermidine, Glycine, this compound, Unidentified amino acid | Not available | [1][2] |

Experimental Protocols

The detection and quantification of this compound in biological matrices, such as fermentation broths, require sensitive and specific analytical methods. Due to its structural similarity to other amino acids and lack of a strong chromophore, derivatization is often necessary for its detection by HPLC.

Sample Preparation from Microbial Culture

A general workflow for the extraction of this compound-containing peptides from a Bacillus brevis fermentation broth is outlined below.

HPLC Method for this compound Quantification (Post-Hydrolysis and Derivatization)

To quantify the this compound content within the tatumine peptide, acid hydrolysis is required to break the peptide bonds, followed by derivatization of the free amino acids.

a. Acid Hydrolysis:

-

The purified peptide extract is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

The hydrolysate is dried under vacuum to remove the acid.

-

The dried residue is reconstituted in ultrapure water.

b. Pre-column Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM): [6][7]

-

To 200 µL of the amino acid solution (from hydrolysis), add 350 µL of borate (B1201080) buffer (pH 9.0) and 150 µL of 0.5% DEEMM in methanol (B129727).

-

Incubate the mixture at 70°C for 2 hours.

-

Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

c. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate).

-

Detection: UV detector at 250 nm.

-

Quantification: Based on a standard curve prepared with derivatized this compound standards of known concentrations.

LC-MS/MS for Intact Peptide Analysis

For the analysis of the intact tatumine peptide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

a. LC Conditions:

-

Column: C18 reversed-phase column suitable for peptide separations.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

b. MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Full scan MS to determine the parent mass of tatumine, followed by fragmentation (MS/MS) of the parent ion to obtain structural information, including the confirmation of the presence of the this compound residue through characteristic fragment ions.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of novel natural products like tatumine.

-

1D NMR (¹H and ¹³C): Provides information on the types and connectivity of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the assembly of the molecular structure, including the confirmation of the this compound moiety and its position within the peptide.

-

NOESY: Can provide information about the through-space proximity of protons, aiding in the determination of the three-dimensional conformation of the peptide.

Future Outlook

The study of this compound and this compound-containing natural products is still in its infancy. The elucidation of the tatumine biosynthetic gene cluster could open up avenues for the engineered biosynthesis of novel peptide antibiotics. Furthermore, the development of robust and sensitive analytical methods for the detection of this compound will be crucial for screening other microbial sources for its presence, potentially leading to the discovery of new bioactive molecules with therapeutic potential. The unique properties conferred by β-amino acids to peptides, such as increased resistance to proteolytic degradation, make this compound an attractive building block for the design of novel peptide-based drugs.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Tatumine, a peptide from Bacillus brevis Vm4-572-403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 4. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of edeine production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]

- 7. HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Biological Role and Metabolic Pathway of Isoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid and a structural isomer of the common amino acid serine.[1][2] Unlike serine, this compound is not encoded by the genetic code and is primarily produced synthetically.[1] While not a component of natural proteins, its structural similarity to serine and other biologically active molecules has led to its investigation in various pharmacological and biotechnological contexts. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological effects, known biotransformation pathways, and its potential as a modulator of key cellular processes. Particular attention is given to its role as an aminopeptidase (B13392206) inhibitor and its influence on signaling pathways. This document also collates available quantitative data and detailed experimental protocols to facilitate further research and development.

Introduction

This compound is a versatile molecule with potential applications in the pharmaceutical and biotechnological industries.[3] Its unique structure, differing from serine in the positions of the amino and hydroxyl groups, confers distinct chemical and biological properties. While not found in natural metabolic pathways, when introduced into biological systems, this compound can interact with various enzymes and receptors, leading to a range of cellular effects. This guide will explore these interactions in detail, providing a foundational resource for researchers interested in leveraging the properties of this compound for therapeutic or biotechnological purposes.

Biological Roles and Pharmacological Effects

The primary biological activities of this compound that have been investigated to date revolve around its ability to act as an enzyme inhibitor and to modulate cellular signaling pathways.

Inhibition of Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis.[4] Consequently, it has emerged as a promising target for cancer therapy. L-isoserine and its derivatives have been identified as inhibitors of APN.[4][5]

Quantitative Data: Inhibition of Aminopeptidase N

| Compound | IC50 (µM) | Notes |

| L-isoserine derivative 14b | 12.2 | Compared to Bestatin (IC50 of 7.3 µM). Also showed potent antiproliferative activity against human cancer cell lines.[5] |

| L-isoserine tripeptide derivative 16l | 2.51 ± 0.2 | Showed similar inhibitory effect compared to Bestatin (IC50 = 6.25 ± 0.4 µM).[4] |

Modulation of Phospholipid Metabolism

As a serine analogue, this compound has been investigated for its effects on phospholipid metabolism. Serine is a precursor for the synthesis of phosphatidylserine (B164497), a key component of cell membranes involved in various signaling processes, including the activation of Protein Kinase C (PKC). While direct and detailed studies on this compound's specific impact are limited, related serine analogues have been shown to modify the activity of the base exchange enzyme system responsible for phosphatidylserine synthesis.

Effects on GABAergic Signaling

The structural similarity of this compound to neurotransmitters and their precursors has prompted investigations into its effects on neuronal signaling. While specific data on this compound's direct interaction with GABA receptors is not extensively available, its potential to influence GABAergic signaling is an area of active research interest.

Metabolic Pathway and Biotransformation

There is no evidence to suggest that this compound is a natural metabolite or that there are dedicated metabolic pathways for its synthesis or degradation in vivo. As a synthetic compound, its fate in a biological system is best described in terms of biotransformation and pharmacokinetics.

Synthesis

This compound is produced through chemical or enzymatic synthesis. Common synthetic routes include:

-

Enzymatic Conversion: L-threonine can be converted to L-isoserine using L-threonine deaminase.[3]

-

Chemical Synthesis: Reaction of L-aspartic acid with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis and decarboxylation.[3]

Biotransformation and Pharmacokinetics

Limited data is available on the in vivo pharmacokinetics and biotransformation of this compound. Studies on related amino acid isomers, such as D-serine, indicate that clearance from systemic circulation can be rapid and is influenced by enzymes like D-amino acid oxidase.[6] The pharmacokinetic profile of this compound would likely be influenced by its route of administration and its interaction with various enzymes and transporters. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram of this compound Biotransformation is not provided due to the lack of established in vivo metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Biological Samples

4.1.1. LC-MS/MS Method (Adapted from general amino acid analysis)

This protocol is a general guideline and requires optimization and validation for this compound.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).

-

Precipitate proteins by adding 400 µL of acetone.

-

Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a new tube.

-

(Optional, if derivatization is needed for improved chromatography or sensitivity) Derivatize the supernatant with a suitable reagent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride for chiral separation).[3]

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 column or a specialized amino acid analysis column (e.g., Intrada Amino Acid column).[7]

-

Mobile Phase A: Aqueous solution with an additive like 0.1% formic acid or 100 mM ammonium (B1175870) formate.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

-

Gradient: A gradient elution from low to high organic phase.

-

Flow Rate: 0.2-0.6 mL/min.

-

Column Temperature: 35-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be determined by infusing a pure standard of this compound to identify the precursor ion and the most abundant and stable product ions.

-

4.1.2. HPLC Method (Adapted from general amino acid analysis)

This protocol is a general guideline and requires optimization and validation for this compound.

-

Sample Preparation (Cell Culture Media):

-

Centrifuge the cell culture sample to remove cells and debris.

-

Perform a protein precipitation step if the medium contains a high concentration of protein (e.g., serum).

-

Derivatize the sample with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) or acetate (B1210297) buffer).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A suitable gradient to separate the derivatized amino acids.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.

-

Aminopeptidase N (APN) Inhibition Assay

This protocol is based on a colorimetric assay using a synthetic substrate.

-

Materials:

-

Aminopeptidase N (from porcine kidney microsomes or a recombinant source).

-

L-Leucine-p-nitroanilide (substrate).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound or this compound derivatives (test compounds).

-

Bestatin (positive control inhibitor).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

-

The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Protein Kinase C (PKC) Activity Assay

This is a general protocol for a radioactive kinase assay that can be adapted to study the effect of this compound.

-

Materials:

-

Purified PKC enzyme.

-

PKC substrate (e.g., a specific peptide or histone H1).

-

Lipid activator (phosphatidylserine and diacylglycerol).

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl2, CaCl2).

-

[γ-³²P]ATP.

-

This compound (test compound).

-

P81 phosphocellulose paper.

-

Phosphoric acid (for washing).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, lipid activator, PKC substrate, and the test compound (this compound) or vehicle control.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Compare the PKC activity in the presence of this compound to the control to determine its effect.

-

GABA Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

-

Materials:

-

Synaptic membrane preparation from a suitable brain region (e.g., cortex or cerebellum).

-

Radioligand specific for the GABA receptor subtype of interest (e.g., [³H]GABA, [³H]muscimol for GABAA receptors; [³H]baclofen for GABAB receptors).

-

This compound (test compound).

-

Unlabeled GABA or a specific agonist/antagonist (for determining non-specific binding).

-

Binding buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

In test tubes, combine the synaptic membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled GABA or a specific ligand.

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the ability of this compound to displace the radioligand and calculate its IC50 or Ki value.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the potential points of intervention for this compound based on its known biological activities.

Caption: Inhibition of Aminopeptidase N by this compound.

Caption: Potential Modulation of Phospholipid Signaling by this compound.

Caption: Workflow for Aminopeptidase N Inhibition Assay.

Conclusion and Future Directions

This compound is a synthetic amino acid with demonstrated biological activity, most notably as an inhibitor of aminopeptidase N. Its potential to modulate phospholipid metabolism and neuronal signaling pathways warrants further investigation. The lack of a comprehensive understanding of its in vivo biotransformation and pharmacokinetics represents a significant knowledge gap that needs to be addressed for any potential therapeutic development. The experimental protocols and quantitative data presented in this guide provide a framework for future research aimed at elucidating the full biological and pharmacological profile of this compound. Future studies should focus on:

-

Developing and validating specific and sensitive analytical methods for the quantification of this compound in various biological matrices.

-

Conducting comprehensive in vivo pharmacokinetic and biotransformation studies.

-

Elucidating the precise molecular mechanisms by which this compound modulates signaling pathways, including PKC and GABAergic systems.

-

Synthesizing and evaluating novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications.

By addressing these research questions, the full potential of this compound as a pharmacological tool and a lead compound for drug discovery can be realized.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Isoserine: A Technical Guide to its Discovery and Chemical Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, has garnered significant interest in medicinal chemistry and drug development due to its unique structural properties and its role as a chiral building block for complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key methodologies from its first documented preparation to modern advanced synthetic routes. This document includes detailed experimental protocols for pivotal synthesis methods, quantitative data for comparison, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction and Historical Context

This compound, an isomer of the common amino acid serine, is not incorporated into proteins through the genetic code but can be found in natural products as a result of post-translational modifications.[1] Its synthetic preparation has been a subject of chemical research for over a century, with the first documented synthesis of (S)-isoserine being reported in 1976 by Miyazawa, Akita, and Ito.[2] This seminal work laid the foundation for further exploration of this compound chemistry. Earlier, in 1914, Freudenberg had already developed a synthetic route to this compound utilizing the Hofmann rearrangement. This guide will delve into the details of these historical methods and trace the evolution of this compound synthesis to the present day, where more sophisticated and stereocontrolled methods are available.

The First Documented Synthesis of (S)-Isoserine by Miyazawa, Akita, and Ito (1976)

The first reported synthesis of optically active (S)-isoserine started from the readily available amino acid L-asparagine.[2] The key steps involved the selective diazotization of the α-amino group to a hydroxyl group, followed by a Hofmann rearrangement of the amide functionality to yield the primary amine of this compound.

Freudenberg's Synthesis via Hofmann Rearrangement (1914)

Freudenberg's earlier work also employed the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4][5][6][7] This method provided a foundational approach to the synthesis of β-amino acids like this compound. The general mechanism involves the formation of an isocyanate intermediate which is then hydrolyzed to the amine.

Modern Synthetic Methodologies

While historical methods provided the initial access to this compound, contemporary research focuses on developing more efficient, scalable, and stereoselective synthetic routes. These modern methodologies are crucial for the application of this compound in the synthesis of complex pharmaceuticals and other bioactive molecules.

Synthesis from Glyoxylic Acid and Nitromethane (B149229)

A common and high-yielding route to racemic this compound involves the reaction of glyoxylic acid with nitromethane to form 2-hydroxy-3-nitropropanoic acid.[8] Subsequent reduction of the nitro group, typically through catalytic hydrogenation, affords dl-isoserine.[8]

Stereoselective Alkylation of this compound Derivatives

A significant advancement in this compound synthesis is the development of stereoselective alkylation methods. A recent study published in the Journal of Organic Chemistry details a powerful strategy for the synthesis of enantiomerically pure β²,²-amino acids starting from L-isoserine.[9][10] This method involves the formation of chiral bicyclic N,O-acetal derivatives of this compound, which then undergo highly diastereoselective alkylation. The stereochemical outcome of the alkylation is dependent on the specific diastereomer of the bicyclic intermediate used.[10]

Biocatalytic and Chemo-enzymatic Approaches

In line with the principles of green chemistry, biocatalytic and chemo-enzymatic methods for this compound synthesis are gaining prominence.[11] These methods often utilize enzymes like threonine deaminase for the conversion of L-threonine to L-isoserine, offering mild reaction conditions and high specificity.[11] Chemo-enzymatic strategies combine the advantages of chemical and enzymatic steps to create efficient and sustainable synthetic routes.[12][13][14][15][16][17]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Synthesis of (S)-Isoserine from L-Asparagine (Miyazawa et al., 1976)

Step 1: Synthesis of L-β-Malamidic acid [2]

-

Dissolve L-asparagine in aqueous acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite (B80452) (1-2 molar equivalents) dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified period.

-

Purify the product using resin column chromatography.

-

Recrystallize the purified product from aqueous ethanol (B145695) to obtain L-β-malamidic acid.

Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement [2]

-

Treat L-β-malamidic acid with sodium hypochlorite (B82951) in an alkaline solution.

-

Monitor the reaction for completion.

-

Purify the reaction mixture using resin column chromatography.

-

Recrystallize the product from aqueous ethanol to yield (S)-isoserine.

Protocol 2: Stereoselective Alkylation of L-Isoserine Derivatives (J. Org. Chem. 2022, 87, 13, 8730–8743)

Step 1: Formation of Chiral Bicyclic N,O-Acetals [10]

-

Dissolve (S)-N-Boc-isoserine methyl ester in anhydrous toluene.

-

Add 2,2,3,3-tetramethoxybutane (B127872) (TMB) (2 equivalents) and a catalytic amount of (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O) (0.2 equivalents).

-

Reflux the solution until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric bicyclic N,O-acetals by column chromatography.

Step 2: Diastereoselective Alkylation [10]

-

Dissolve one of the purified bicyclic N,O-acetal diastereomers in dry THF under an inert atmosphere.

-

Add HMPA (4.1 equivalents) and cool the mixture to -78 °C.

-

Add the desired alkylating agent (3.1 equivalents).

-

Add LHMDS (2 equivalents) dropwise to the cooled mixture.

-

Stir the reaction at -78 °C for 5 minutes.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

-

Dilute the mixture with diethyl ether and extract the aqueous phase.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the α-alkylated product by column chromatography.

Step 3: Acidic Hydrolysis to α-Alkylthis compound [10]

-

Subject the purified α-alkylated bicyclic acetal (B89532) to acidic hydrolysis with 6 M HCl under reflux.

-

After completion, evaporate the solvent.

-

Dissolve the residue in water and extract with ethyl acetate (B1210297) to remove organic impurities.

-

Evaporate the aqueous phase to obtain the hydrochloride salt of the α-alkylthis compound.

-

Treat the hydrochloride salt with propylene (B89431) oxide in ethanol to obtain the free β-amino acid.

Data Presentation

This section summarizes the quantitative data for this compound and its derivatives from various synthetic routes.

Table 1: Physicochemical and Spectroscopic Data of this compound and Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Reference |

| L-Isoserine | C₃H₇NO₃ | 105.09 | 197-198 | -14.8° (c=1, H₂O) | ¹H NMR (D₂O): δ 4.28 (dd, 1H), 3.42 (dd, 1H), 3.10 (dd, 1H). IR data available. | [2][11][18] |

| (S)-N-Boc-isoserine | C₈H₁₅NO₅ | 205.21 | 85-88 | +6.7° (c 1, MeOH) | ¹H-NMR (DMSO-d₆): δ 7.93 (d, 1H), 6.54 (s, 1H), 4.66 (m, 1H), 3.46 (dd, 1H), 3.24 (dd, 1H), 1.44 (s, 9H). ESI-MS m/z: 206.1 [M+H]⁺. | [19] |

| L-β-Malamidic acid | C₄H₇NO₄ | 133.10 | - | - | Anal. Found: C, 36.13; H, 5.25; N, 10.54 %. Calcd. for C₄H₇NO₄: C, 36.09; H, 5.30; N, 10.53 %. | [2] |

Table 2: Comparison of Yields for Different this compound Synthesis Methods

| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Miyazawa et al. (1976) | L-Asparagine | NaNO₂, NaOCl | Good (not specified) | [2] |

| From Glyoxylic Acid | Glyoxylic acid, Nitromethane | Pd/C, H₂ | High | [8] |

| Stereoselective Alkylation | L-Isoserine | TMB, CSA, LHMDS, Alkyl halide | 53-85% (for key steps) | [10] |

| KF-promoted addition | (-)-8-phenylmenthyl glyoxylate (B1226380) monohydrate, Nitromethane | KF | ~50% | [8] |

Conclusion

The synthesis of this compound has evolved significantly from its early discoveries to the sophisticated and highly stereoselective methods available today. This technical guide has provided a detailed overview of the historical context and modern advancements in this compound synthesis, catering to the needs of researchers and professionals in drug development. The provided experimental protocols, comparative data, and visual representations of key processes aim to serve as a valuable resource for the practical application and further innovation in the synthesis of this important chiral building block. The ongoing development of biocatalytic and chemo-enzymatic routes promises even more sustainable and efficient access to this compound and its derivatives in the future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of this compound Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Direct enzymatic synthesis of a deep-blue fluorescent noncanonical amino acid from azulene and serine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-Isoserin ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Spectroscopic Data of Isoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic α-hydroxy-β-amino acid. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. This compound, an isomer of serine, is of interest in various biochemical and pharmaceutical applications due to its unique structural properties.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for DL-Isoserine

The following table presents the proton NMR spectral data for DL-Isoserine.

| Peak No. | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1 | ~4.2 | Multiplet | α-CH |

| 2 | ~3.0 - 3.2 | Multiplet | β-CH₂ |

| 3 | Variable | Broad Singlet | -OH, -NH₂, -COOH |

Note: The chemical shifts of labile protons (-OH, -NH₂, -COOH) can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Data for this compound (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| α-C (CH-OH) | ~70-75 |

| β-C (CH₂-NH₂) | ~45-50 |

| Carboxyl C (COOH) | ~175-180 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is compiled from low-temperature matrix IR studies.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400-3000 | O-H stretch | Hydroxyl, Carboxylic Acid |

| ~3200-3000 | N-H stretch | Amine |

| ~1790 | C=O stretch | Carbonyl (Carboxylic Acid) |

| ~1640 | N-H bend | Amine |

| ~1460-1300 | O-H bend | Carboxylic Acid |

| ~1120, ~1095 | C-O stretch | Hydroxyl, Carboxylic Acid |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 105.09 g/mol .[1] While a complete experimental mass spectrum is not available in the search results, the expected key fragments based on its structure are presented below.

| m/z | Ion |

| 105 | [M]⁺ (Molecular Ion) |

| 88 | [M - NH₃]⁺ |

| 74 | [M - CH₂O]⁺ |

| 60 | [M - COOH]⁺ |

| 44 | [COOH]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Acquire the FID for a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample (solid)

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Solvent (e.g., methanol, water)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or as part of a GC-MS system)

Procedure (using ESI-MS):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

References

Isoserine vs. Serine: A Fundamental Structural and Functional Divergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of amino acid chemistry and its application in the biomedical sciences, a nuanced understanding of isomeric structures is paramount. While sharing the same chemical formula, C₃H₇NO₃, isoserine and serine present a compelling case study in how a subtle shift in molecular architecture can lead to significant differences in physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of the core structural distinctions between this compound and serine, their comparative physicochemical properties, methodologies for their synthesis, and their disparate roles in biological systems.

Core Structural Differences: A Tale of Two Positional Isomers

The fundamental distinction between serine and this compound lies in the arrangement of the amino (-NH₂) and hydroxyl (-OH) functional groups along the three-carbon backbone. They are constitutional isomers, more specifically, positional isomers.

-

Serine (2-amino-3-hydroxypropanoic acid): As a proteinogenic α-amino acid, serine features the amino group attached to the α-carbon (the carbon atom adjacent to the carboxyl group). The hydroxyl group is situated on the β-carbon. This arrangement is fundamental to its role in protein structure and function.

-

This compound (3-amino-2-hydroxypropanoic acid): In contrast, this compound is a β-amino acid. The amino group is located on the β-carbon, while the hydroxyl group is attached to the α-carbon. This structural alteration precludes its incorporation into proteins via standard ribosomal translation.

This positional difference has profound implications for the molecules' stereochemistry, reactivity, and biological recognition.

Comparative Physicochemical Properties

The distinct placement of the amino and hydroxyl groups in this compound and serine directly influences their physicochemical characteristics. The following table summarizes key quantitative data for these two amino acids.

| Property | Serine (L-isomer unless specified) | This compound (DL- or L-isomer as specified) |

| Molecular Weight ( g/mol ) | 105.09 | 105.09 |

| Melting Point (°C) | 228 (decomposes)[1] | DL-Isoserine: 235 (decomposes)[2] L-Isoserine: 199-201 |

| Solubility in Water | Soluble[3] | Soluble[4][5] |

| pKa (carboxyl group) | 2.21[3] | 2.71 (Predicted for DL-Isoserine)[5] |

| pKa (amino group) | 9.15[3] | 9.25 (for L-Isoserine) |

Experimental Protocols: Synthesis of Serine and this compound

The synthetic routes to serine and this compound differ significantly, reflecting their natural abundance and structural characteristics.

Synthesis of Serine

Serine is readily available from natural sources and is typically produced commercially through biotechnological methods.

Industrial Biosynthesis of L-Serine:

This process often utilizes whole-cell biocatalysts, such as strains of Escherichia coli or Corynebacterium glutamicum, engineered to overproduce L-serine. A common industrial method involves the enzymatic conversion of glycine (B1666218) and methanol (B129727).

-

Reaction: Glycine + Formaldehyde (from Methanol) → L-Serine

-

Enzyme: Serine hydroxymethyltransferase (SHMT)

-

General Protocol Outline:

-

Cultivation of a high-performance microbial strain in a fermenter with a suitable growth medium.

-

Induction of SHMT expression.

-

Provision of glycine and a methanol feed, which is intracellularly converted to formaldehyde.

-

Reaction proceeds under controlled temperature, pH, and aeration.

-

Downstream processing to isolate and purify L-serine from the fermentation broth, often involving filtration, ion-exchange chromatography, and crystallization.

-

Synthesis of this compound

This compound is not a proteinogenic amino acid and is therefore synthesized chemically. Several methods have been developed, often focusing on stereoselective synthesis to obtain specific enantiomers.

Example Protocol: Diastereoselective Synthesis of this compound Derivatives

This protocol outlines a general approach for the synthesis of α-alkylated this compound derivatives from (S)-N-Boc-isoserine methyl ester, which can then be deprotected to yield the desired this compound analog.

-

Step 1: Formation of Chiral Bicyclic N,O-Acetals

-

Dissolve (S)-N-Boc-isoserine methyl ester in anhydrous toluene.

-

Add 2,2,3,3-tetramethoxybutane (B127872) (TMB) and (1S)-(+)-10-camphorsulfonic acid (CSA·H₂O).

-

Reflux the solution until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, dilute with diethyl ether, and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of two diastereomeric bicyclic N,O-acetals.

-

Separate the diastereomers by column chromatography.

-

-

Step 2: Diastereoselective α-Alkylation

-

Dissolve a separated bicyclic N,O-acetal diastereomer in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Add hexamethylphosphoramide (B148902) (HMPA) and cool the mixture to -78 °C.

-

Add the desired alkylating agent (e.g., methyl iodide).

-

Add lithium hexamethyldisilazide (LHMDS) dropwise.

-

Stir the reaction at -78 °C for a short period (e.g., 5 minutes).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

-

Dilute with diethyl ether and extract the aqueous phase.

-

Combine the organic layers, dry, filter, and concentrate to yield the α-alkylated product.

-

-

Step 3: Deprotection

-

Subject the α-alkylated intermediate to acidic hydrolysis to remove the protecting groups and yield the final α-alkylthis compound derivative.

-

Signaling Pathways and Biological Roles

The structural divergence of serine and this compound is mirrored in their vastly different biological significance.

Serine: A Central Player in Metabolism and Signaling

Serine is a crucial molecule in a multitude of metabolic and signaling pathways.

Serine Biosynthesis Pathway:

The de novo synthesis of serine in humans begins with the glycolytic intermediate 3-phosphoglycerate. This pathway is critical in proliferating cells and for the synthesis of other essential biomolecules.

Key Metabolic and Signaling Roles of Serine:

-

Protein Synthesis: As one of the 20 proteinogenic amino acids, serine is a fundamental building block of proteins.

-

Precursor to other Amino Acids: Serine is a precursor for the synthesis of glycine and cysteine.

-

One-Carbon Metabolism: Serine is a major donor of one-carbon units for the synthesis of purines, thymidine, and other essential metabolites.

-

Neurotransmission: D-serine, synthesized from L-serine by serine racemase, is a co-agonist of NMDA receptors in the central nervous system, playing a critical role in synaptic plasticity and learning.[6]

-

Cellular Signaling: Serine residues in proteins are common sites of phosphorylation by kinases, a key mechanism for regulating protein activity and signal transduction.

-